Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)-
Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)-
Brand Name:
Vulcanchem
CAS No.:
140163-54-8
VCID:
VC21079802
InChI:
InChI=1S/C55H79N15O9/c1-29(2)18-36(26-62-43(49(58)73)19-30(3)4)66-54(78)45(22-35-25-59-28-64-35)67-47(72)27-63-55(79)48(31(5)6)70-50(74)32(7)65-53(77)44(21-34-24-61-41-15-11-9-13-38(34)41)69-52(76)42(16-17-46(57)71)68-51(75)39(56)20-33-23-60-40-14-10-8-12-37(33)40/h8-15,23-25,28-32,35-36,39,42-45,48,60-62H,16-22,26-27,56H2,1-7H3,(H2,57,71)(H2,58,73)(H,63,79)(H,65,77)(H,66,78)(H,67,72)(H,68,75)(H,69,76)(H,70,74)/t32-,35?,36-,39+,42-,43-,44-,45-,48-/m0/s1
SMILES:
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)N
Molecular Formula:
C55H79N15O9
Molecular Weight:
1094.3 g/mol
Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)-
CAS No.: 140163-54-8
Cat. No.: VC21079802
Molecular Formula: C55H79N15O9
Molecular Weight: 1094.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140163-54-8 |
|---|---|
| Molecular Formula | C55H79N15O9 |
| Molecular Weight | 1094.3 g/mol |
| IUPAC Name | (2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
| Standard InChI | InChI=1S/C55H79N15O9/c1-29(2)18-36(26-62-43(49(58)73)19-30(3)4)66-54(78)45(22-35-25-59-28-64-35)67-47(72)27-63-55(79)48(31(5)6)70-50(74)32(7)65-53(77)44(21-34-24-61-41-15-11-9-13-38(34)41)69-52(76)42(16-17-46(57)71)68-51(75)39(56)20-33-23-60-40-14-10-8-12-37(33)40/h8-15,23-25,28-32,35-36,39,42-45,48,60-62H,16-22,26-27,56H2,1-7H3,(H2,57,71)(H2,58,73)(H,63,79)(H,65,77)(H,66,78)(H,67,72)(H,68,75)(H,69,76)(H,70,74)/t32-,35?,36-,39+,42-,43-,44-,45-,48-/m0/s1 |
| Standard InChI Key | VQUROLXOGWIFPF-RLSSODDRSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N |
| SMILES | CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
| Canonical SMILES | CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator